molecular formula C10H15N3O5 B1283190 3-Methylcytidine CAS No. 2140-64-9

3-Methylcytidine

カタログ番号 B1283190
CAS番号: 2140-64-9
分子量: 257.24 g/mol
InChIキー: RDPUKVRQKWBSPK-ZOQUXTDFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

The synthesis of 3-Methylcytidine involves a synthetic path towards N4-acetylated 2′-O-TBDMS- and 2′-O-TOM m3C phosphoramidites to provide an optimal toolbox for solid-phase synthesis of m3C containing RNA .


Molecular Structure Analysis

The molecular formula of 3-Methylcytidine is C10H15N3O5 . Its molecular weight is 369.35 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 3-Methylcytidine are monitored via thin layer chromatography (TLC) with a fluorescent indicator . AlkAniline-seq is a technique that involves alkaline treatment and aniline cleavage of RNAs, followed by mapping of m7G and m3C modifications based on reverse transcriptase stalling .


Physical And Chemical Properties Analysis

3-Methylcytidine is a crystalline solid with solubility in DMF: 30 mg/ml, DMSO: 30 mg/ml, and PBS (pH 7.2): 10 mg/ml . It has a linear formula of C10H15N3O5 · CH4SO4 .

科学的研究の応用

Gene Expression Regulation

3-Methylcytidine (m3C) has been found to contribute to the fine-tuning of gene expression under different conditions. The development of transcriptome-wide m3C mapping approaches and the discovery of an m3C demethylase suggest that m3C is dynamic and plays a role in regulating gene expression .

Mitochondrial tRNA Modification

METTL8, a methyltransferase, catalyzes the biogenesis of 3-methylcytidine at position 32 (m3C32) of mitochondrial tRNAs. This modification is crucial for the proper functioning of mitochondrial tRNAs and may also participate in mRNA methylation and R-loop biogenesis .

Methylation Target Identification

Newly developed m3C-detection techniques allow for the identification of m3C sites with single-nucleotide resolution. These techniques have provided new estimates of their stoichiometries and have identified specific methylation targets of known human m3C methyltransferases, including METTL2A/B, METTL6, and METTL8 .

Substrate Selection Strategy in RNA Modification

m3C modification is widely found in eukaryotic cytoplasmic tRNA Thr, tRNA Ser, a subset of tRNA Arg species, and mammalian mitochondrial tRNA Thr and tRNA Ser (UCN) at position 32 of the anticodon loop. This suggests a mutually exclusive substrate selection strategy by human m3C RNA methyltransferases .

Safety And Hazards

3-Methylcytidine should be handled with care to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is not classified as a hazardous substance or mixture .

将来の方向性

The discovery of 3-Methylcytidine in mammals opens new directions in understanding RNA modification-mediated RNA processing and gene expression regulation . The development of quantitative, transcriptome-wide m3C mapping approaches and the discovery of an m3C demethylase reveal m3C to be dynamic, raising the possibility that it contributes to fine-tuning gene expression in different conditions .

特性

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPUKVRQKWBSPK-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylcytidine

CAS RN

2140-64-9
Record name 3-Methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcytidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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